1-(2-ethoxyindol-3-ylidene)-N,N-dimethylmethanamine
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Overview
Description
1-(2-ethoxyindol-3-ylidene)-N,N-dimethylmethanamine is a synthetic compound belonging to the indole family
Preparation Methods
The synthesis of 1-(2-ethoxyindol-3-ylidene)-N,N-dimethylmethanamine can be achieved through a one-pot multicomponent reaction. This involves the use of 1H-indole-2,3-dione, arylmethylketone, and ethyl alcohol in the presence of concentrated sulphuric acid under microwave and ultrasound irradiation . This method is efficient and yields high purity products.
Chemical Reactions Analysis
1-(2-ethoxyindol-3-ylidene)-N,N-dimethylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminium hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole nucleus.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-ethoxyindol-3-ylidene)-N,N-dimethylmethanamine has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various indole derivatives.
Biology: The compound exhibits antimicrobial activity against bacterial and fungal strains.
Industry: The compound can be used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(2-ethoxyindol-3-ylidene)-N,N-dimethylmethanamine involves its interaction with specific molecular targets. The indole nucleus allows the compound to bind with high affinity to multiple receptors, leading to various biological effects . The exact pathways and molecular targets depend on the specific application and biological system being studied.
Comparison with Similar Compounds
1-(2-ethoxyindol-3-ylidene)-N,N-dimethylmethanamine can be compared with other indole derivatives such as:
- 2-(2-ethoxyindol-3-ylidene)-1-arylethanones
- 5-bromo-2-ethoxyindol-3-ylidene-1-arylethanones These compounds share similar structural features but differ in their specific substituents and biological activities . The unique combination of the ethoxy group and the dimethylmethanamine moiety in this compound contributes to its distinct properties and potential applications.
Properties
Molecular Formula |
C13H16N2O |
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Molecular Weight |
216.28 g/mol |
IUPAC Name |
1-(2-ethoxyindol-3-ylidene)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C13H16N2O/c1-4-16-13-11(9-15(2)3)10-7-5-6-8-12(10)14-13/h5-9H,4H2,1-3H3 |
InChI Key |
TXZYGOGYQYTOGN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=CC=CC=C2C1=CN(C)C |
Origin of Product |
United States |
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